

The Role of Lesogaberan Napadisylate in Chronic Cough Pathophysiology: A Technical Guide

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Compound of Interest

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Abstract

Chronic cough, a condition affecting a significant portion of the global population, remains a therapeutic challenge with limited effective treatments. The pathophysiology of chronic cough is complex, often involving neuronal hypersensitivity. Recent research has focused on the gamma-aminobutyric acid type B (GABA-B) receptor as a potential therapeutic target.

Lesogaberan napadisylate, a peripherally acting GABA-B receptor agonist, has been investigated for its potential to modulate the cough reflex. This technical guide provides an in-depth overview of the current understanding of lesogaberan's mechanism of action, its effects on chronic cough as demonstrated in clinical and preclinical studies, and the underlying pathophysiology. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to offer a comprehensive resource for researchers and drug development professionals in this field.

Introduction to Chronic Cough Pathophysiology

Chronic cough is a persistent cough lasting for more than eight weeks. While it can be a symptom of underlying respiratory diseases, a significant number of cases are classified as refractory or unexplained chronic cough, where no underlying cause can be identified. The

prevailing hypothesis for refractory chronic cough is a centrally mediated cough hypersensitivity syndrome, where the nerves that sense stimuli in the airways become overly sensitive.

One of the mechanisms implicated in triggering cough is gastroesophageal reflux (GER). Transient lower esophageal sphincter relaxations (TLESRs) are a primary cause of GER, allowing stomach contents to move up into the esophagus, which can either be aspirated into the airways or stimulate afferent nerve pathways in the esophagus that trigger the cough reflex. [1][2] TLESRs are spontaneous relaxations of the lower esophageal sphincter (LES) that are not triggered by swallowing and are of a longer duration (10-45 seconds) than swallow-induced relaxations. [1][2]

The GABA-B Receptor and its Role in Cough

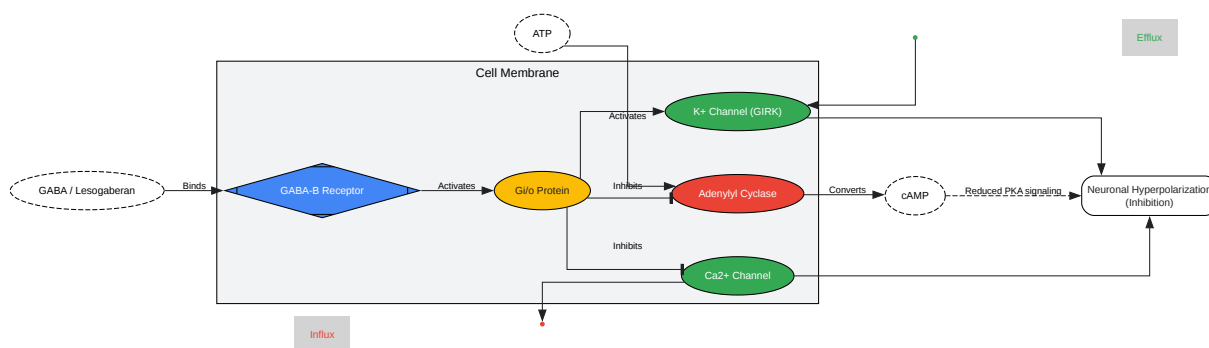
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS). [3] It exerts its effects through two main types of receptors: GABA-A and GABA-B. GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and sustained inhibitory neurotransmission. [3][4][5] They are found in both the central and peripheral nervous systems. [6]

Activation of GABA-B receptors leads to a cascade of intracellular events that ultimately reduce neuronal excitability. [3] This is achieved through the modulation of ion channels, specifically by activating inwardly rectifying potassium (K⁺) channels and inhibiting voltage-gated calcium (Ca²⁺) channels, and by inhibiting adenylyl cyclase. [3]

GABA-B receptor agonists have been shown to have antitussive effects. [7] The centrally acting GABA-B agonist, baclofen, has demonstrated the ability to reduce cough responses to inhaled capsaicin. [7] However, its clinical utility is limited by significant CNS side effects. [8][9] This has led to the development of peripherally acting GABA-B agonists like lesogaberan, with the aim of achieving therapeutic effects on cough with a more favorable side-effect profile. [7][8]

GABA-B Receptor Signaling Pathway

The signaling cascade initiated by the activation of the GABA-B receptor is crucial to its inhibitory function. The following diagram illustrates this pathway.



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Caption: GABA-B receptor signaling pathway leading to neuronal inhibition.

Lesogaberan Napadisylate: A Peripherally Acting GABA-B Agonist

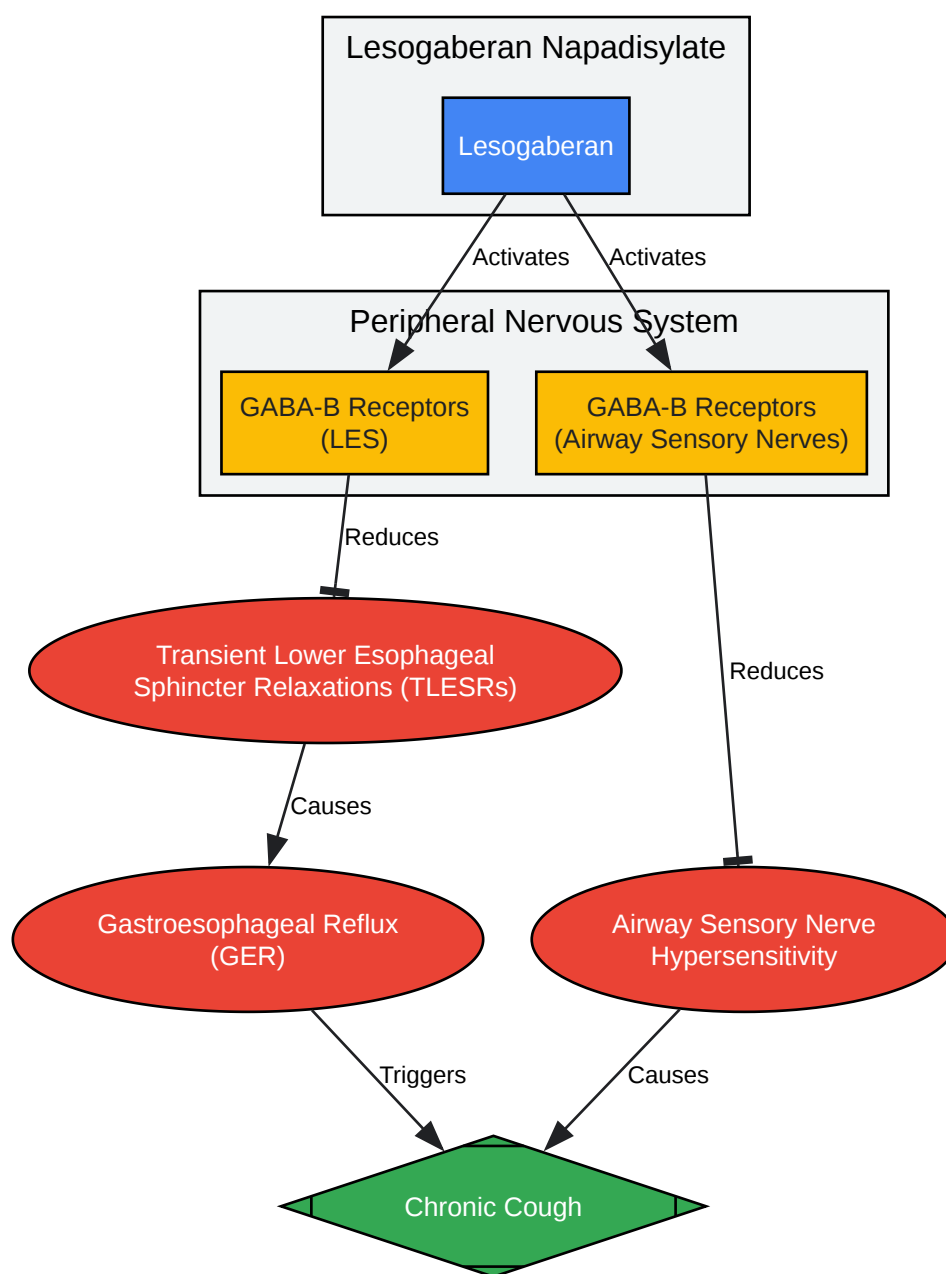
Lesogaberan (also known as AZD3355) is a potent and selective GABA-B receptor agonist.^[10] It was developed to target peripheral GABA-B receptors, thereby minimizing the CNS side effects associated with centrally acting agonists like baclofen.^[8] The primary initial indication for lesogaberan was gastroesophageal reflux disease (GERD), where it was shown to reduce the frequency of TLESRs.^{[11][12]}

Proposed Mechanism of Action in Chronic Cough

The potential antitussive effect of lesogaberan in chronic cough is thought to be mediated through two primary mechanisms:

- **Reduction of TLESRs:** By activating GABA-B receptors on the vagal afferent pathways that control the LES, lesogaberan reduces the frequency of TLESRs.[\[12\]](#) This, in turn, decreases the incidence of gastroesophageal reflux, a key trigger for cough in some patients.
- **Direct Inhibition of Airway Sensory Nerves:** GABA-B receptors are also present on peripheral sensory nerves in the airways. Activation of these receptors by lesogaberan may directly inhibit the excitability of these nerves, making them less responsive to tussive stimuli.[\[13\]](#)

The following diagram illustrates the proposed dual mechanism of action of lesogaberan in chronic cough.



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Caption: Proposed dual mechanism of action of lesogaberan in chronic cough.

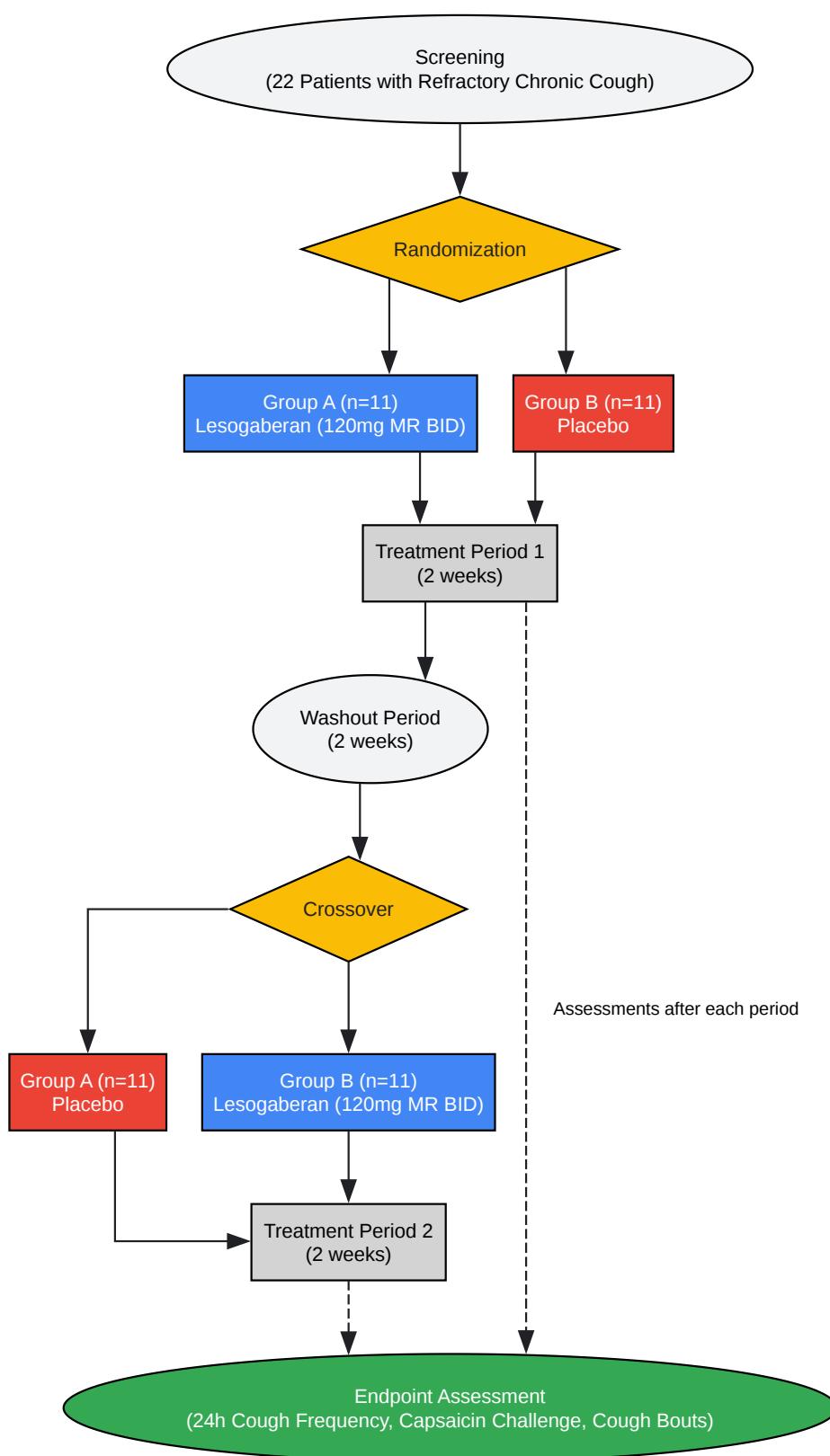
Clinical Evidence: A Key Randomized Controlled Trial

A significant clinical investigation into the efficacy of lesogaberan for chronic cough was a single-center, double-blind, placebo-controlled, randomized crossover study.[9][13][14]

Experimental Protocol

- Study Design: Double-blind, placebo-controlled, randomized crossover trial.[\[9\]](#)[\[14\]](#)
- Participants: 22 patients with refractory chronic cough.[\[9\]](#)[\[14\]](#)
- Intervention: Lesogaberan 120 mg modified-release twice daily or a matched placebo for two weeks.[\[9\]](#)[\[14\]](#)
- Crossover: After a two-week washout period, patients were crossed over to the alternative therapy.[\[9\]](#)[\[14\]](#)
- Primary Endpoint: 24-hour cough frequency measured using an acoustic monitoring system.[\[9\]](#)[\[14\]](#)
- Secondary Endpoints: Cough responses to inhaled capsaicin and the number of cough bouts.[\[9\]](#)[\[14\]](#)
- Additional Assessments: Gastroesophageal reflux was assessed by 24-hour pH/impedance monitoring at screening.[\[9\]](#)[\[14\]](#)

The following diagram outlines the experimental workflow of this clinical trial.



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Caption: Experimental workflow of the randomized crossover trial of lesogabaran.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the clinical trial of lesogaberan in patients with refractory chronic cough.

Outcome Measure	Lesogaberan vs. Placebo	p-value	Citation
24-hour Cough Frequency	26% reduction	0.12	[9] [14] [15]
Cough Bouts	31% reduction	0.04	[13] [15] [16]
Capsaicin-Evoked Cough	Significant improvement	0.04	[9] [13] [14]

Preclinical Evidence

Preclinical studies in animal models have provided foundational evidence for the potential antitussive effects of GABA-B receptor agonists.

Experimental Models of Cough

Various animal models, primarily using guinea pigs, are employed to study cough.[\[17\]](#)[\[18\]](#)[\[19\]](#) Cough can be induced by various chemical irritants, including:

- Citric Acid: A commonly used tussive agent.[\[20\]](#)
- Capsaicin: Activates TRPV1 receptors on sensory nerves to induce cough.[\[17\]](#)[\[20\]](#)

Enhanced cough models, where animals are exposed to cigarette smoke or other inflammatory stimuli, are used to mimic the cough hypersensitivity seen in chronic cough patients.[\[17\]](#)[\[20\]](#)

Summary of Preclinical Findings

Animal Model	Tussive Agent	Intervention	Key Findings	Citation
Guinea Pig	Citric Acid	Lesogaberan	Dose-dependent reduction in coughing	[21]
Guinea Pig	Citric Acid	Baclofen (centrally acting)	Dose-dependent reduction in coughing	[21]
Cat	Mechanical Stimulation	Baclofen (centrally acting)	Dose-dependent inhibition of cough	[21]
Guinea Pig	Capsaicin	Baclofen (centrally acting)	Inhibition of cough	[21]

Pharmacokinetics and Safety Profile of Lesogaberan

Pharmacokinetics

- Absorption: Lesogaberan is rapidly and extensively absorbed after oral administration, with peak plasma concentrations reached within 1-2 hours.[22]
- Elimination Half-Life: The terminal half-life of lesogaberan is between 11 and 13 hours.[22]
- Excretion: Approximately 84% of the administered dose is excreted in the urine as the parent compound or its metabolites.[22]

Safety and Tolerability

In clinical trials for GERD, lesogaberan was generally well-tolerated.[11] The most common adverse events reported in a study involving patients with reflux symptoms were headache and transient paresthesia.[12] A high prevalence of paresthesia was noted in healthy individuals in early-phase trials, which could be mitigated by using modified-release formulations.[23] In the chronic cough trial, lesogaberan was also reported to be well-tolerated.[9][14]

Conclusion and Future Directions

Lesogaberan napadisylate has shown promise as a potential therapeutic agent for chronic cough. Its peripheral mechanism of action offers a significant advantage over centrally acting GABA-B agonists by reducing CNS side effects. The clinical evidence, although not demonstrating a statistically significant reduction in 24-hour cough frequency, did show significant improvements in cough hypersensitivity and the number of cough bouts, suggesting a potential role for peripheral GABA-B receptors in the pathophysiology of refractory chronic cough.[9][13][14]

Further research is warranted to fully elucidate the role of lesogaberan and peripheral GABA-B receptor modulation in the management of chronic cough. Larger clinical trials with refined patient populations and endpoints may be necessary to definitively establish its efficacy. Additionally, exploring combination therapies or alternative formulations could optimize the therapeutic potential of this compound. The development of lesogaberan represents a significant step forward in understanding the complex mechanisms of chronic cough and offers a novel avenue for targeted drug development. Although the development of lesogaberan was halted due to a lack of clinically meaningful effects in GERD, the insights gained from its investigation in chronic cough remain valuable for the field.[23]

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